molecular formula C8H12N2 B7785503 3-cyclopropyl-1-ethyl-1H-pyrazole

3-cyclopropyl-1-ethyl-1H-pyrazole

Cat. No.: B7785503
M. Wt: 136.19 g/mol
InChI Key: XVWUFBYNBFOLHM-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-ethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a cyclopropyl group at position 3. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole can be achieved through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using safe and stable isocyanides. These reactions are conducted under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as copper and palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions include 3,5-disubstituted pyrazoles, 3,4,5-trisubstituted pyrazoles, and various pyrazoline derivatives .

Scientific Research Applications

3-cyclopropyl-1-ethyl-1H-pyrazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 3,5-dimethylpyrazole, 3-phenylpyrazole, and 3,4,5-trisubstituted pyrazoles .

Uniqueness

What sets 3-cyclopropyl-1-ethyl-1H-pyrazole apart is its unique cyclopropyl group at position 3, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-cyclopropyl-1-ethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-10-6-5-8(9-10)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWUFBYNBFOLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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